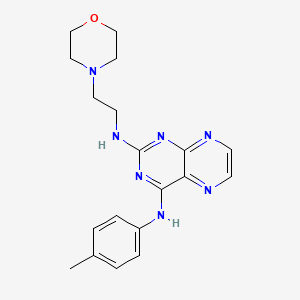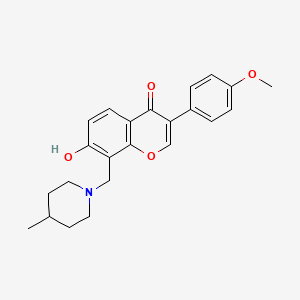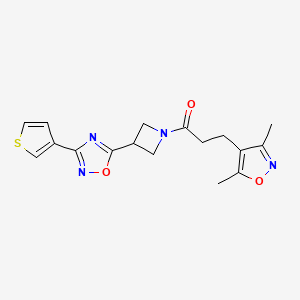
4-bromo-3-ethoxy-5-methyl-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrazoles are a class of organic compounds characterized by a 5-membered ring structure containing two nitrogen atoms. They are of significant interest in various fields of chemistry due to their diverse chemical properties and wide range of applications, from pharmaceuticals to materials science. The compound "4-bromo-3-ethoxy-5-methyl-1H-pyrazole" belongs to this family, featuring a bromo substituent at the 4th position, an ethoxy group at the 3rd position, and a methyl group at the 5th position.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the cyclocondensation reaction of β-diketones (or β-keto esters) with hydrazines. A specific method reported involves brominated trihalomethylenones as precursors for synthesizing various pyrazole derivatives, indicating a potential pathway for creating 4-bromo-3-ethoxy-5-methyl-1H-pyrazole through tailored substitution reactions (Martins et al., 2013).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is analyzed through spectroscopic methods like NMR, IR, and X-ray crystallography. These techniques help determine the positioning of substituents around the pyrazole core and understand the molecular geometry, which is crucial for predicting the compound's reactivity and interaction with other molecules.
Chemical Reactions and Properties
Pyrazoles undergo various chemical reactions, including nucleophilic substitution, which could be used to introduce or modify substituents at specific positions on the ring. The presence of a bromo group suggests potential for further functionalization via palladium-catalyzed cross-coupling reactions, expanding the chemical versatility of the compound.
Physical Properties Analysis
The physical properties of pyrazole derivatives, such as melting point, boiling point, and solubility, are influenced by their molecular structure. Substituents like the ethoxy and methyl groups can affect the compound's polarity and hydrogen bonding capacity, impacting its solubility in organic solvents or water.
Chemical Properties Analysis
The chemical behavior of "4-bromo-3-ethoxy-5-methyl-1H-pyrazole" can be inferred from related studies, highlighting the reactivity of the pyrazole ring towards electrophilic and nucleophilic attack, depending on the electronic effects of the substituents. The bromo group makes it a candidate for further reactions, such as Suzuki coupling, to synthesize more complex molecules (Bondavalli et al., 1988).
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
4-bromo-3-ethoxy-5-methyl-1H-pyrazole is explored in various chemical syntheses and transformations. For instance, Martins et al. (2013) utilized brominated trihalomethylenones, including compounds similar to 4-bromo-3-ethoxy-5-methyl-1H-pyrazole, as precursors in the synthesis of diverse pyrazoles. These compounds were used in cyclocondensation and nucleophilic substitution reactions, producing a variety of pyrazole derivatives with potential applications in further chemical research (Martins et al., 2013).
Structural and Tautomerism Studies
The structural characteristics and tautomerism of NH-pyrazoles, which include 4-bromo-3-ethoxy-5-methyl-1H-pyrazole derivatives, have been extensively studied. Cornago et al. (2009) investigated the tautomerism of NH-pyrazoles both in solution and solid state, providing insight into their structural behavior, which is crucial for understanding their chemical reactivity and potential applications in synthesis (Cornago et al., 2009).
Application in Synthesis of Heterocycles
The compound has been used in the synthesis of novel heterocycles. For example, Vaddiraju et al. (2022) reported the synthesis and biological evaluation of new pyrazole-based heterocycles, indicating the versatility of 4-bromo-3-ethoxy-5-methyl-1H-pyrazole in creating new molecular frameworks with potential pharmacological applications (Vaddiraju et al., 2022).
Electrocatalytic Transformations
In another study, Vafajoo et al. (2015) described the use of 4-bromo-3-ethoxy-5-methyl-1H-pyrazole in electro-catalyzed multicomponent transformations, highlighting its potential in green chemistry applications (Vafajoo et al., 2015).
Antimicrobial Properties
Additionally, pyrazole derivatives, including those related to 4-bromo-3-ethoxy-5-methyl-1H-pyrazole, have been studied for their antimicrobial properties. Pundeer et al. (2013) synthesized and evaluated the antibacterial and antifungal activities of various pyrazole derivatives, suggesting potential applications in developing new antimicrobial agents (Pundeer et al., 2013).
Propiedades
IUPAC Name |
4-bromo-3-ethoxy-5-methyl-1H-pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrN2O/c1-3-10-6-5(7)4(2)8-9-6/h3H2,1-2H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGEFVMSUMVPALJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NNC(=C1Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-3-ethoxy-5-methyl-1H-pyrazole | |
CAS RN |
337915-60-3 |
Source


|
| Record name | 4-bromo-5-ethoxy-3-methyl-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


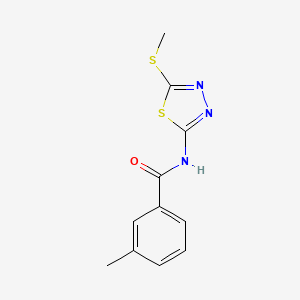
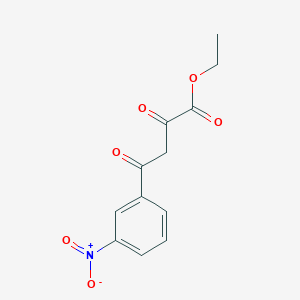
![(Z)-ethyl 1-butyl-2-((4-methyl-3-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2480103.png)

![1-[(4-Methanesulfonylphenyl)methyl]-3-methylurea](/img/structure/B2480106.png)

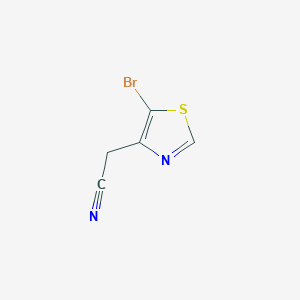
![1-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]methyl}piperazine dihydrochloride](/img/structure/B2480110.png)

![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-3-phenoxybenzamide](/img/structure/B2480114.png)
